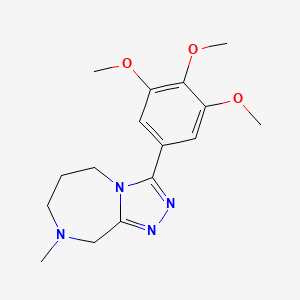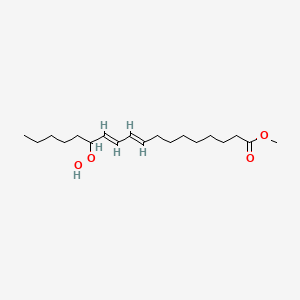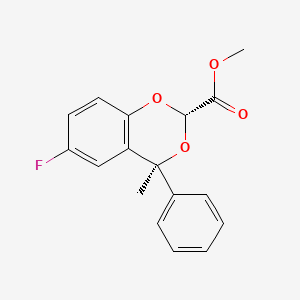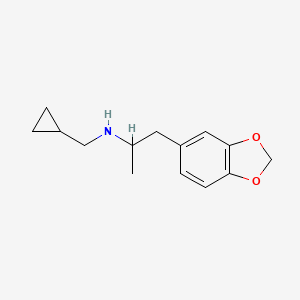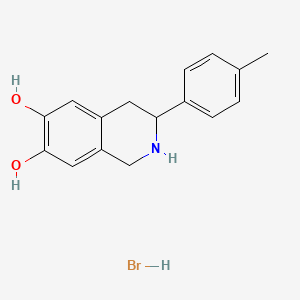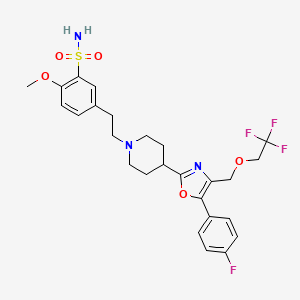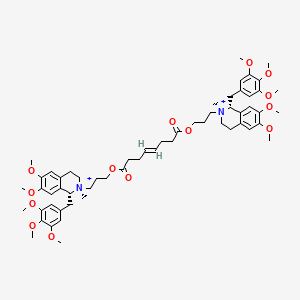
trans-trans-Mivacurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-trans-Mivacurium: is a short-acting, non-depolarizing neuromuscular-blocking agent that belongs to the benzylisoquinolinium group. It is one of the three stereoisomers of mivacurium chloride, the other two being cis-trans and cis-cis . This compound is primarily used in clinical settings to induce muscle relaxation during surgical procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-Mivacurium involves the reaction of benzylisoquinolinium derivatives under specific conditions. The process typically includes the formation of quaternary ammonium compounds, followed by selective isomerization to obtain the trans-trans isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) to separate and purify the desired isomer. The process ensures that the final product contains a high percentage of the trans-trans isomer, typically around 57% .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-trans-Mivacurium undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by plasma pseudocholinesterase (PChE) to form quaternary alcohol and mono-ester metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by pseudocholinesterase in plasma.
Oxidation and Reduction: Typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis Products: Quaternary alcohol and mono-ester metabolites.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-trans-Mivacurium is used as a model compound to study the structure-activity relationship of neuromuscular-blocking agents .
Biology: In biological research, this compound is used to investigate the mechanisms of neuromuscular transmission and the role of acetylcholine receptors .
Medicine: Clinically, this compound is used to induce muscle relaxation during surgeries, particularly in pediatric patients and short surgical procedures .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new neuromuscular-blocking agents .
Wirkmechanismus
Trans-trans-Mivacurium exerts its effects by competitively antagonizing acetylcholine at the postsynaptic nicotinic receptors on the motor end-plate . This prevents depolarization of the muscle, leading to muscle relaxation . The compound is rapidly metabolized by plasma pseudocholinesterase, which limits its duration of action .
Vergleich Mit ähnlichen Verbindungen
Cis-trans-Mivacurium: Another stereoisomer of mivacurium chloride with similar neuromuscular-blocking properties but different pharmacokinetics.
Cis-cis-Mivacurium: The least potent isomer with a slower clearance rate.
Atracurium: A related benzylisoquinolinium compound with a different mechanism of degradation (Hoffman degradation).
Uniqueness: Trans-trans-Mivacurium is unique due to its rapid onset and short duration of action, making it particularly useful for short surgical procedures . Its rapid metabolism by plasma pseudocholinesterase also reduces the risk of prolonged neuromuscular blockade .
Eigenschaften
CAS-Nummer |
771435-46-2 |
|---|---|
Molekularformel |
C58H80N2O14+2 |
Molekulargewicht |
1029.3 g/mol |
IUPAC-Name |
bis[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |
InChI |
InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60-/m1/s1 |
InChI-Schlüssel |
ILVYCEVXHALBSC-HBJABBCZSA-N |
Isomerische SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



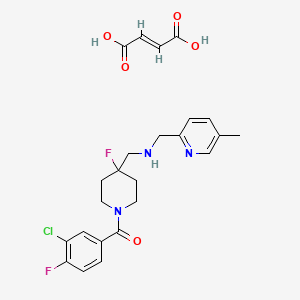
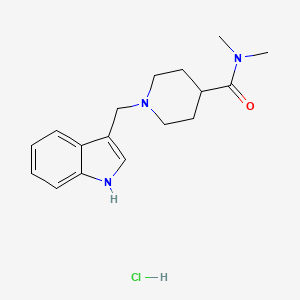


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
